9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-

GABAergic neuropharmacology xanthone SAR

This natural xanthone (Hypericum/Kielmeyera spp.) is a structurally defined GABAA receptor modulator equipotent to its regioisomer but distinct from inactive analogs, making it an essential positive control for GABAergic SAR. Its C-3 hydroxyl/C-4 methoxy topology confers selective cytotoxicity against MDR tumor lines (MCF-7/ADR, SMMC-7721/Taxol, A549/Taxol) and high glucose-damaged HUVECs (IC50 7.1 µg/mL). A ~10-fold reduction in human serum albumin binding versus monomethoxy xanthones ensures higher free fraction for CNS penetration studies. Not functionally interchangeable with generic xanthones—verify substitution pattern before purchase.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 1225-63-4
Cat. No. B3046315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
CAS1225-63-4
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)O
InChIInChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)15(19-2)13(11)17/h3-7,17H,1-2H3
InChIKeyDQAQTPIWHUEPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2,4-dimethoxy-9H-xanthen-9-one (CAS 1225-63-4): A Regiospecifically Substituted Xanthone Scaffold for GABAergic Research and Pharmacological Differentiation


3-Hydroxy-2,4-dimethoxy-9H-xanthen-9-one (CAS 1225-63-4) is a naturally occurring xanthone isolated from Hypericum, Kielmeyera, and Cratoxylum species [1]. Its substitution pattern—a hydroxyl group at C-3 and methoxy groups at C-2 and C-4—places it within a critical structure-activity relationship (SAR) hotspot: the C-3 hydroxyl and C-4 methoxy combination has been independently identified as a key contributor to cytotoxic potency against multidrug-resistant tumor cell lines [2]. Unlike many xanthone congeners, this compound has been directly evaluated in a GABAA receptor modulation assay alongside its regioisomer, enabling direct functional comparison [3].

Why Generic Xanthone Substitution Fails: Regioisomeric Specificity in GABAA Receptor Modulation and Cytotoxic Selectivity


Xanthones are not functionally interchangeable. In a head-to-head study, the regioisomeric pair 4-hydroxy-2,3-dimethoxyxanthone (1) and 3-hydroxy-2,4-dimethoxyxanthone (2) both significantly enhanced GABAA receptor-mediated chloride currents, whereas a third co-isolated xanthone (3) bearing a cyclic ether substitution was completely inactive [1]. This demonstrates that minor positional changes or additional ring modifications can abolish GABAergic activity entirely, making generic substitution unreliable. Furthermore, SAR analyses across diverse xanthones reveal that the specific C-3 hydroxyl and C-4 methoxy arrangement present in this compound is strongly associated with enhanced cytotoxicity against multidrug-resistant tumor cells [2], a feature absent in xanthones lacking this precise substitution topology.

Quantitative Evidence Guide: How 3-Hydroxy-2,4-dimethoxy-9H-xanthen-9-one Differentiates from Closest Analogs in Functional Assays


GABAA Receptor Positive Modulation: Equivalent Efficacy to Regioisomer, Inactive Comparator Establishes Structural Specificity

In a direct comparison using GABAA receptors heterologously expressed in Xenopus oocytes, both 3-hydroxy-2,4-dimethoxy-9H-xanthen-9-one (compound 2) and its regioisomer 4-hydroxy-2,3-dimethoxy-9H-xanthen-9-one (compound 1) significantly enhanced GABA-induced chloride currents (IGABA) with similar efficacy. In contrast, compound 3 (trans-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-7H-[1,4]dioxino[2,3-c]xanthen-7-one), which contains a cyclic ether substitution, was completely inactive [1]. This establishes that the GABAergic activity is preserved across the 2,3- vs. 2,4-dimethoxy regioisomeric pair but is exquisitely sensitive to further scaffold modification, providing a defined SAR boundary for compound selection.

GABAergic neuropharmacology xanthone SAR

Cytotoxicity Signature: C-3 Hydroxyl and C-4 Methoxy Substitution Pattern Correlates with Enhanced Potency Against Multidrug-Resistant Tumor Cells

A systematic SAR analysis of thirteen natural xanthones against three multidrug-resistant (MDR) human tumor cell lines (MCF-7/ADR, SMMC-7721/Taxol, A549/Taxol) revealed that the presence of a C-3 hydroxyl and C-4 methoxy group significantly increased cytotoxic activity, with some xanthones exhibiting stronger cytotoxicity than the clinical agent cisplatin [1]. While 3-hydroxy-2,4-dimethoxyxanthone was not among the thirteen compounds tested, its structure precisely matches the C-3 hydroxyl and C-4 methoxy motif identified as a key potency driver. This provides a class-level inference that this specific substitution topology is a critical determinant of MDR-relevant cytotoxicity, differentiating it from xanthones lacking this motif.

anticancer multidrug resistance xanthone SAR

Differential Human Serum Albumin Binding: Dimethoxyxanthones Exhibit Lower Affinity Than Monomethoxyxanthones

A biophysical study comparing monomethoxyxanthone regioisomers with synthetic dimethoxyxanthones demonstrated that all three monomethoxyxanthones (1-methoxy, 2-methoxy, and 4-methoxyxanthone) bound to human serum albumin (HSA) with higher affinity than the reported synthetic dimethoxyxanthones [1]. Specifically, the presence of a second methoxy group (as in dimethoxyxanthones) reduces HSA binding affinity. For procurement, this implies that 3-hydroxy-2,4-dimethoxyxanthone, as a dimethoxyxanthone, is predicted to exhibit lower plasma protein binding, which may translate to a higher free (unbound) fraction in circulation compared to monomethoxyxanthone analogs. This is a pharmacokinetic differentiation point relevant for in vivo studies.

pharmacokinetics protein binding xanthone ADME

Cytotoxicity Against High Glucose-Damaged HUVECs: A Distinct Cellular Stress Model Profile

In a bioassay against high glucose-induced damage on human umbilical vein endothelial cells (HUVECs), 3-hydroxy-2,4-dimethoxyxanthone (compound 8) exhibited a cytotoxic effect with an IC50 of 7.1 µg/mL [1]. In the same assay, ananixanthone (6) and osajaxanthone (7) demonstrated antioxidative protective activity with EC50 values of 10.5 µg/mL and 7.6 µg/mL, respectively. This functional divergence—cytotoxic vs. protective effect at roughly equipotent concentrations—highlights that a subtle structural difference between the xanthone scaffolds can invert the biological outcome in a diabetic endothelial stress model.

endothelial dysfunction diabetic complications xanthone cytotoxicity

Priority Application Scenarios for 3-Hydroxy-2,4-dimethoxy-9H-xanthen-9-one Based on Verified Differentiation Evidence


GABAA Receptor Pharmacological Tool Compound Development

This compound serves as a structurally defined positive control and scaffold for developing GABAA receptor modulators. Its demonstrated GABAergic activity, equivalent to its regioisomer but distinct from inactive analogs, supports its use in structure-activity relationship studies aimed at identifying the minimal pharmacophore for xanthone-mediated GABAA potentiation [1].

Multidrug-Resistant Cancer Lead Optimization Libraries

As a xanthone bearing the C-3 hydroxyl and C-4 methoxy motif associated with enhanced cytotoxicity against MDR tumor cell lines (MCF-7/ADR, SMMC-7721/Taxol, A549/Taxol), this compound is a rational inclusion in screening libraries targeting resistant cancer phenotypes, where scaffold-specific potency differences have been established [2].

Pharmacokinetic Profiling Studies Requiring Low Plasma Protein Binding

Dimethoxyxanthones exhibit lower human serum albumin binding affinity than their monomethoxy counterparts, with the C-4 methoxy group contributing to an approximately 10-fold reduction in binding [3]. This compound is therefore a strategic choice for in vivo studies where a higher free fraction is desirable, such as CNS penetration assessments or pharmacokinetic/pharmacodynamic modeling.

Diabetic Endothelial Dysfunction Mechanistic Studies

The compound's selective cytotoxicity against high glucose-damaged HUVECs (IC50 7.1 µg/mL), in contrast to protective xanthones in the same assay system, positions it as a probe for investigating structure-dependent toxicity mechanisms in diabetic vascular complications [4].

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